

# Off-Target Effects of Selamectin in Non-Model Organisms: A Technical Guide

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## Compound of Interest

Compound Name: *selamectin*

Cat. No.: *B1241600*

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## Introduction

**Selamectin** is a broad-spectrum semi-synthetic avermectin endectocide used in veterinary medicine to treat and prevent parasitic infections in companion animals, such as dogs and cats.[1] Its primary applications include control of fleas, heartworms, ear mites, and certain types of ticks and worms.[1][2] While highly effective against target parasites, the introduction of **selamectin** into the environment, either through excretion from treated animals or other means, raises concerns about its potential impact on non-target organisms. This technical guide provides a comprehensive overview of the known off-target effects of **selamectin** in non-model organisms, with a focus on quantitative toxicity data, detailed experimental protocols for its assessment, and relevant signaling pathways. Due to a notable lack of publicly available ecotoxicological data for **selamectin** specifically, particularly concerning terrestrial invertebrates, this guide also incorporates data from closely related avermectins, such as abamectin and ivermectin, to provide a broader understanding of the potential environmental risks. This proxy data is clearly identified in the relevant sections.

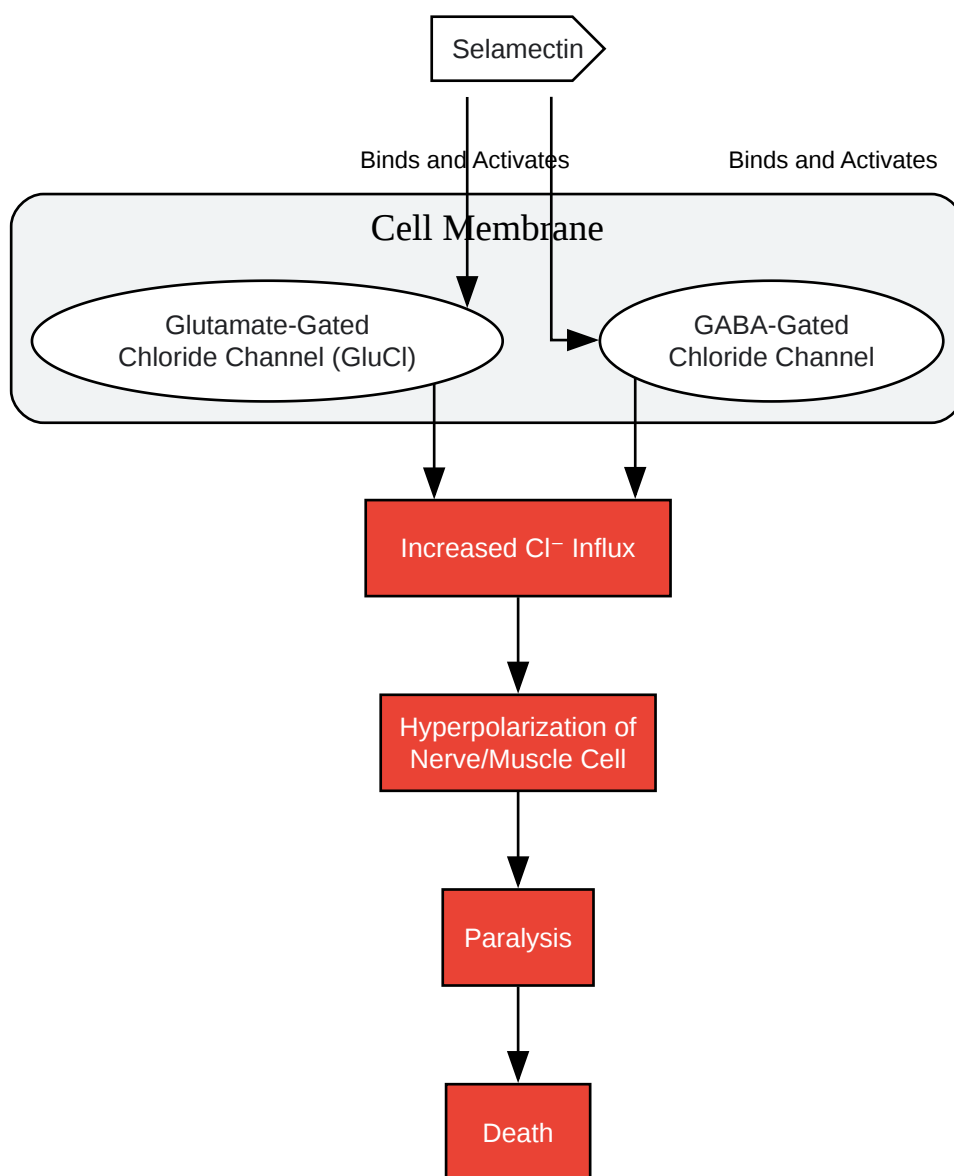
## Mechanism of Action

**Selamectin**'s primary mode of action in invertebrates is the disruption of nerve and muscle cell function. Like other macrocyclic lactones, it acts as a potent agonist of glutamate-gated chloride channels (GluCl<sub>s</sub>), which are unique to invertebrates.[3] It also interacts with gamma-aminobutyric acid (GABA)-gated chloride channels.[4] **Selamectin** binds to these channels, causing them to open and allowing a prolonged influx of chloride ions into the nerve and muscle cells.[3] This leads to hyperpolarization of the cell membranes, which in turn blocks the transmission of neuronal signals, resulting in paralysis and eventual death of the parasite.[3] Mammals lack glutamate-gated chloride channels and their GABA receptors are located within the central nervous system, protected by the blood-brain barrier, which contributes to the favorable safety profile of **selamectin** in treated animals.[4]

## Signaling Pathways and Experimental Workflows

### Signaling Pathway

The primary signaling pathway affected by **selamectin** in invertebrates is the modulation of chloride ion channels. The following diagram illustrates this mechanism.

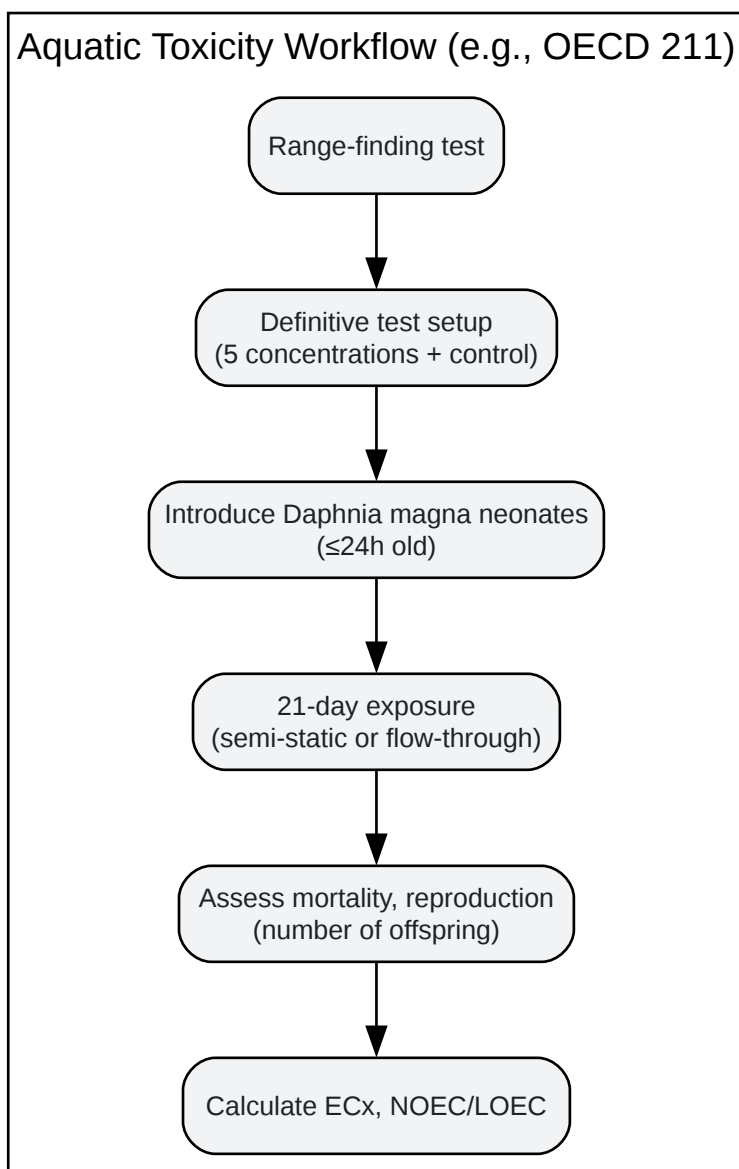


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Fig. 1: Mechanism of action of **selamectin** in invertebrates.

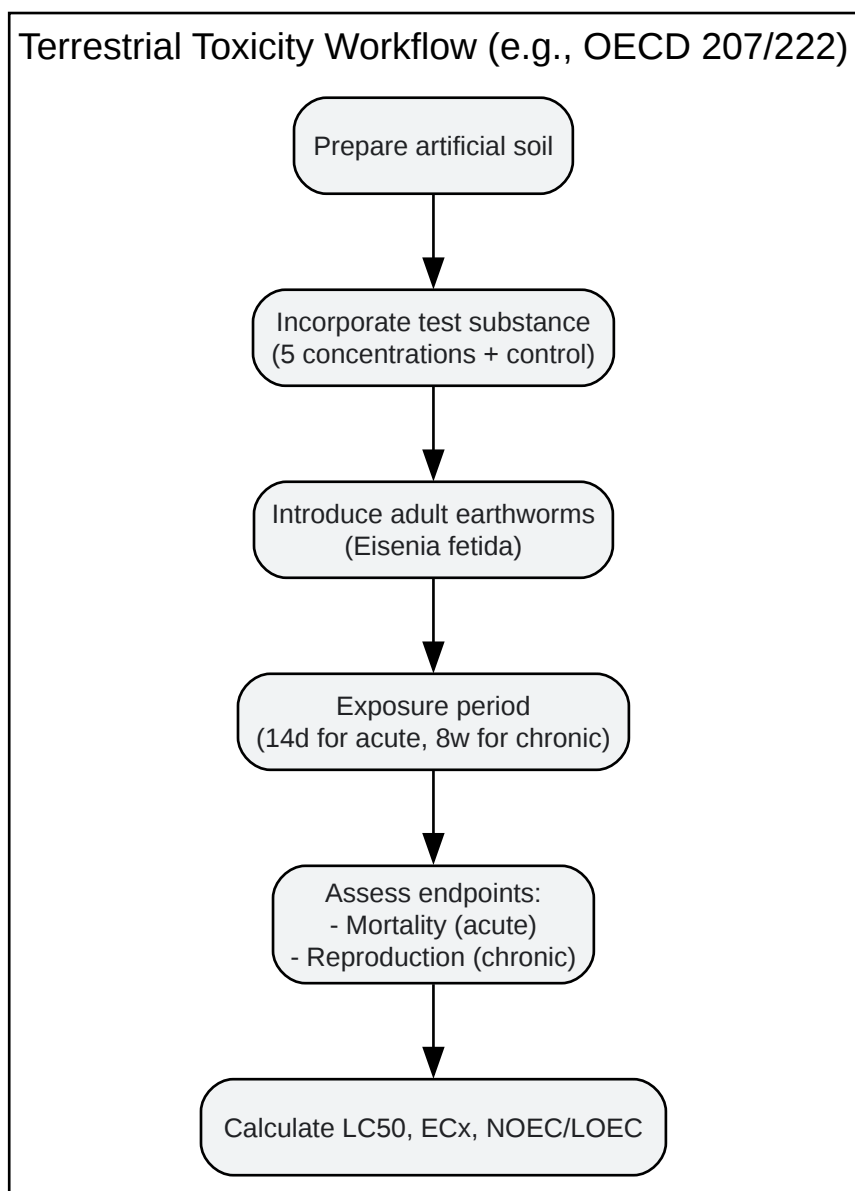
## Experimental Workflows

The following diagrams outline the typical workflows for ecotoxicity testing and chemical analysis as described in the experimental protocols section.



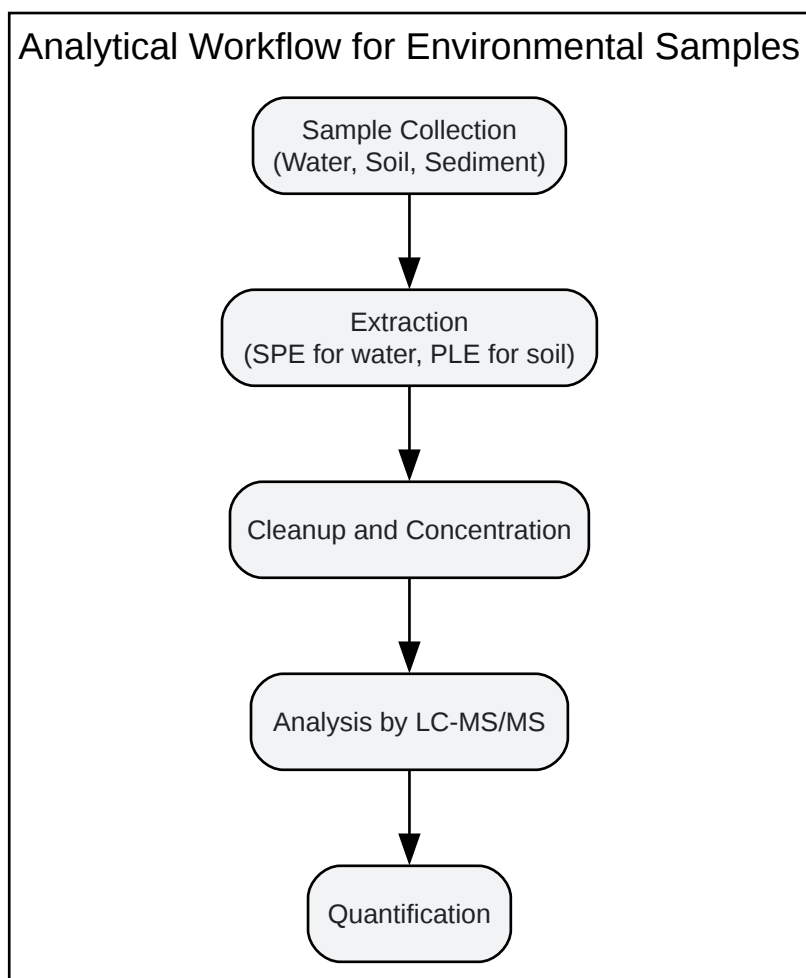
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*Fig. 2: Workflow for *Daphnia magna* reproduction test.*



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*Fig. 3: Workflow for earthworm toxicity testing.*



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Fig. 4: General analytical workflow for **selamectin**.

## Quantitative Ecotoxicity Data

The following tables summarize the available quantitative data on the toxicity of **selamectin** and related avermectins to various non-model organisms.

Table 1: Ecotoxicity of **Selamectin** to Aquatic Non-Model Organisms

Species	Common Name	Test Duration	Endpoint	Value	Reference(s)
Daphnia magna	Water Flea	48 hours	EC50 (Immobilization)	26 ng/L	[5]
Mysidopsis bahia	Mysid Shrimp	96 hours	LC50 (Mortality)	28 ng/L	[5]
Cyprinodon variegatus	Sheepshead Minnow	96 hours	LC50 (Mortality)	> Maximum Solubility	[5]

 Table 2: Ecotoxicity of Avermectins (Proxy for **Selamectin**) to Terrestrial Non-Model Organisms

Active Ingredient	Species	Common Name	Test Duration	Endpoint	Value	Reference(s)
Abamectin	Eisenia fetida	Earthworm	14 days	LC50 (Mortality)	18 mg/kg soil	[6]
Ivermectin	Folsomia fimetaria	Springtail	28 days	EC50 (Reproduction)	1.7 mg/kg soil	[7]
Ivermectin	Folsomia candida	Springtail	28 days	EC50 (Reproduction)	0.43 mg/kg soil	[8]
Abamectin	Apis mellifera	Honey Bee	24 hours	Oral LD50	0.009 $\mu$ g/bee	[9]
Abamectin	Apis mellifera	Honey Bee	48 hours	Contact LD50	0.408 $\mu$ g/bee	[9][10]

## Bioaccumulation and Environmental Fate

The potential for a chemical to bioaccumulate is often estimated by its octanol-water partition coefficient (log Pow). For **selamectin**, the log Pow has been determined to be 6.0, indicating a

high potential for bioaccumulation in organisms.[11]

The sorption of avermectins to soil and sediment is a key factor in their environmental persistence. This is quantified by the organic carbon-water partition coefficient (Koc). While a specific Koc for **selamectin** is not readily available, data for other avermectins suggest strong binding to soil organic matter.

Table 3: Physicochemical Properties of Avermectins

Compound	log Pow	log Koc (Soil)	Reference(s)
Selamectin	6.0	Not available	[11]
Abamectin	~4.0 - 4.4	3.63	[12]
Ivermectin	~3.2 (disputed) - 5.6	3.7 - 4.12	[11][12][13]

This strong sorption indicates that avermectins are likely to accumulate in soil and sediment rather than remaining in the water column.[12][13][14] The degradation half-life of avermectins like ivermectin in soil or feces-soil mixtures can range from 7 to 217 days, depending on environmental conditions.[15] In aquatic environments, photodegradation can be a significant degradation pathway, with the half-life of ivermectin in water being as short as 12 hours in summer.[15]

## Experimental Protocols

The following are synthesized protocols for key ecotoxicity tests based on OECD guidelines.

### Protocol for Acute Aquatic Toxicity Test with *Daphnia magna*

This protocol is based on the principles of the OECD 211 guideline for the *Daphnia magna* reproduction test, which includes an acute immobilization component.

- Test Organism: *Daphnia magna* neonates, less than 24 hours old.
- Test System: A semi-static or flow-through system can be used. For semi-static tests, individual daphnids are held in separate vessels.[16]

- Test Concentrations: A minimum of five concentrations of **selamectin**, arranged in a geometric series, and a control group are used. A preliminary range-finding test is conducted to determine the appropriate concentration range.[1]
- Procedure:
  - Prepare the test solutions and control medium.
  - Introduce one neonate into each test vessel. For semi-static tests, at least 10 individually held animals per concentration are recommended.[16]
  - The exposure period is 48 hours for acute toxicity assessment.
  - Observe the daphnids at 24 and 48 hours for immobilization, defined as the inability to swim within 15 seconds after gentle agitation.
- Endpoints: The primary endpoint is the 48-hour EC50 for immobilization.

## Protocol for Acute Terrestrial Toxicity Test with *Eisenia fetida*

This protocol is based on the OECD 207 guideline for the Earthworm Acute Toxicity Test.[5][7][17]

- Test Organism: Adult earthworms (*Eisenia fetida* or *Eisenia andrei*) with a well-developed clitellum.[5][9]
- Test Substrate: A standardized artificial soil is used, typically composed of sphagnum peat, kaolin clay, and industrial sand.[9]
- Test Concentrations: At least five concentrations of **selamectin** mixed into the soil and a control group are used. A limit test at 1000 mg/kg may be performed first.[16]
- Procedure:
  - The test substance is thoroughly mixed into the artificial soil.
  - The treated soil is placed into test vessels (e.g., glass containers with 750g of soil).[7]

- Ten pre-weighed adult earthworms are introduced into each vessel. Four replicates are used for each concentration and the control.[5][7]
- The test vessels are maintained at  $20 \pm 2^\circ\text{C}$  with continuous light for 14 days.[7]
- Mortality is assessed at 7 and 14 days. Sublethal effects such as changes in body weight and behavior are also recorded at 14 days.[5][17]
- Endpoints: The primary endpoints are the 14-day LC50 for mortality and the 14-day EC50 for weight reduction.[5]

## Protocol for Chronic Terrestrial Reproduction Test with *Folsomia candida*

This protocol is based on the OECD 232 guideline for the Collembolan Reproduction Test in Soil.[8][18][19][20]

- Test Organism: Juvenile *Folsomia candida* (springtails), 9-12 days old.[19]
- Test Substrate: Standardized artificial soil as in the earthworm test.
- Test Concentrations: For a combined NOEC/LOEC and ECx determination, eight concentrations in a geometric series are used, with four replicates per concentration and eight control replicates.[18]
- Procedure:
  - The test substance is mixed into the artificial soil.
  - 30g of the treated soil is placed into each test vessel.
  - Ten juvenile springtails are introduced into each vessel.[18]
  - The test vessels are incubated at  $20 \pm 2^\circ\text{C}$  with a 12h/12h light/dark cycle for 28 days. Food (e.g., dried yeast) is provided.[20]
  - At the end of the 28-day period, the soil from each vessel is processed (e.g., by flotation in water) to separate the springtails.[20]

- The number of surviving adults and the number of juvenile offspring are counted.
- Endpoints: The primary endpoints are adult mortality (LC<sub>x</sub>) and the reduction in the number of juveniles produced (EC<sub>x</sub>, NOEC/LOEC).[8][19]

## Analytical Methodologies

Accurate quantification of **selamectin** in environmental matrices is crucial for exposure assessment. The method of choice is typically liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) due to its high sensitivity and selectivity.[10]

## Analysis of Selamectin in Water Samples

- Extraction: Solid-Phase Extraction (SPE) is commonly used.
  - Filter a 1 L water sample through a glass fiber filter.
  - Pass the filtered water through an SPE cartridge (e.g., graphitized carbon-based).
  - Elute the retained **selamectin** from the cartridge using an appropriate solvent mixture (e.g., methylene chloride and methanol).
  - Concentrate the eluate to a final volume (e.g., 1 mL) before analysis.
- Analysis:
  - Technique: LC-MS/MS.
  - Ionization: Electrospray ionization (ESI) in positive mode.
  - Detection: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for **selamectin**, ensuring high selectivity and minimizing matrix interference.

## Analysis of Selamectin in Soil and Sediment Samples

- Extraction: Pressurized Liquid Extraction (PLE) is an efficient method for solid samples.[21][22][23]

- Homogenize and, if necessary, dry the soil or sediment sample.
- Mix the sample with a dispersing agent (e.g., diatomaceous earth) and pack it into a PLE cell.
- Extract the sample with a suitable solvent (e.g., acetone/hexane mixture) at elevated temperature and pressure (e.g., 100°C, 1500 psi).[22]
- The extraction can be performed in static or dynamic modes, often with multiple cycles to ensure high recovery.[22]
- Cleanup and Analysis:
  - The resulting extract may require a cleanup step, which can sometimes be integrated into the PLE cell by adding a layer of sorbent like silica or Florisil.[21]
  - The cleaned extract is then concentrated and analyzed by LC-MS/MS as described for water samples.

## Conclusion

The available data, though limited for **selamectin** itself in some non-model systems, indicates a high potential for off-target toxicity, particularly to aquatic invertebrates where it is toxic at very low nanogram-per-liter concentrations. The high log Pow and the strong soil sorption coefficients of related avermectins suggest a potential for bioaccumulation and persistence in soil and sediment, posing a risk to benthic and soil-dwelling organisms.

Significant data gaps remain, especially concerning the direct toxicity of **selamectin** to terrestrial invertebrates like earthworms and springtails, as well as to beneficial insects such as bees. Furthermore, there is a lack of information on the sublethal effects of **selamectin** on a wide range of non-model organisms and the toxicity of its environmental degradation products. Future research should focus on generating this crucial data to enable a more comprehensive environmental risk assessment for this widely used veterinary pharmaceutical. The standardized OECD protocols outlined in this guide provide a robust framework for conducting such studies.

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